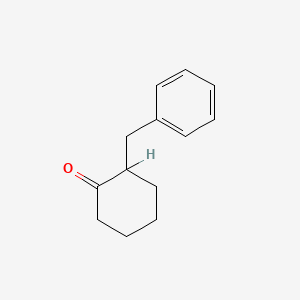

2-Benzylcyclohexanone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-benzylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O/c14-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUYLPYBYCYQGCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)C(C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501314740 | |

| Record name | 2-Benzylcyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501314740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946-33-8 | |

| Record name | 2-Benzylcyclohexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=946-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzylcyclohexan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000946338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 946-33-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149930 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Benzylcyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501314740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-benzylcyclohexan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.200 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Benzylcyclohexanone

CAS Number: 946-33-8

This technical guide provides an in-depth overview of 2-Benzylcyclohexanone, a versatile chemical intermediate. The information is tailored for researchers, scientists, and professionals in drug development and chemical synthesis. This document covers the compound's chemical and physical properties, safety data, a detailed experimental protocol for its synthesis, and a visual representation of the synthetic workflow.

Chemical and Physical Properties

This compound is a cyclic ketone with a benzyl (B1604629) substituent at the alpha position. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 946-33-8 | [1] |

| Molecular Formula | C₁₃H₁₆O | [2] |

| Molecular Weight | 188.27 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Melting Point | 28-30 °C | [2][3] |

| Boiling Point | 103-105 °C at 0.2 mmHg | [2][3] |

| Density | 1.024 g/mL at 25 °C | [2][3] |

| Refractive Index | n20/D 1.536 |

Safety and Handling

This compound is classified as an irritant and requires careful handling to avoid exposure. The pertinent safety information is detailed in the following table.

| Hazard Information | Details | Reference(s) |

| GHS Pictogram | Exclamation mark | |

| Signal Word | Warning | |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | |

| Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338 | |

| Personal Protective Equipment | Eyeshields, gloves, type ABEK (EN14387) respirator filter | |

| Storage Class | 10: Combustible liquids |

Experimental Protocol: Synthesis of this compound

The following protocol describes the synthesis of this compound via the alkylation of cyclohexanone (B45756), adapted from a procedure for a similar compound.[4] This method involves the formation of a lithium enolate followed by alkylation with benzyl bromide.

Materials and Reagents:

-

Cyclohexanone

-

n-Butyllithium in hexane (B92381) (1.6 M solution)

-

Benzyl bromide

-

Tetrahydrofuran (THF), anhydrous

-

1 M Hydrochloric acid (HCl) solution

-

Petroleum ether

-

Diethyl ether

-

Saturated aqueous sodium carbonate solution

-

Anhydrous magnesium sulfate

-

Nitrogen gas (anhydrous, oxygen-free)

Procedure:

-

Preparation of Lithium Diisopropylamide (LDA):

-

Equip a 500-mL, three-necked, round-bottomed flask with a mechanical stirrer, a pressure-equalizing dropping funnel, and a Claisen head fitted with a low-temperature thermometer and a nitrogen inlet.

-

Charge the flask with anhydrous THF (80 mL) and diisopropylamine (5.55 g, 55 mmol).

-

Cool the solution to -15°C and add the 1.6 M n-butyllithium solution in hexane (34.4 mL, 55 mmol) dropwise over 10 minutes.

-

Stir the reaction mixture at -15°C for 30 minutes.

-

-

Enolate Formation:

-

Cool the LDA solution to -78°C in a dry ice-acetone bath.

-

Add a solution of cyclohexanone (4.9 g, 50 mmol) in THF (20 mL) over 5 minutes.

-

Stir the reaction mixture for 2 hours at -78°C to ensure the complete formation of the lithium enolate.

-

-

Alkylation:

-

To the enolate solution at -78°C, add benzyl bromide (8.55 g, 50 mmol) dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

-

-

Workup and Extraction:

-

Hydrolyze the reaction by the dropwise addition of 100 mL of a 1 M aqueous HCl solution over 15 minutes.

-

Add petroleum ether (100 mL), separate the aqueous layer, and extract it three times with 50-mL portions of diethyl ether.

-

Combine the organic layers and wash with 100 mL of a saturated aqueous sodium carbonate solution.

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Purify the crude product by short-path distillation under reduced pressure to afford this compound as a pale yellow oil.

-

Synthetic Workflow

The following diagram illustrates the key stages in the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

Biological Activity

While this compound is primarily utilized as a synthetic intermediate in the pharmaceutical and fragrance industries, its structural motif is present in various bioactive molecules.[2] For instance, more complex derivatives have been investigated for their antibacterial properties. One such derivative, 2',6-Bis(4-hydroxybenzyl)-2-acetylcyclohexanone, has been shown to target the FtsZ protein, which is crucial for bacterial cell division. However, specific signaling pathways directly involving this compound are not extensively documented in scientific literature. Its main role remains as a versatile building block for the synthesis of more complex and potentially biologically active compounds.[2]

References

Physical and chemical properties of 2-Benzylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of 2-Benzylcyclohexanone. It includes detailed experimental protocols for its synthesis and purification, along with essential safety and handling information. This document is intended to serve as a core resource for professionals in research, development, and synthesis applications.

Compound Identification and Properties

This compound is a cyclic ketone derivative widely utilized as a synthetic intermediate in the preparation of more complex organic molecules, particularly in the pharmaceutical and fragrance industries.[1] Its structure features a cyclohexanone (B45756) ring with a benzyl (B1604629) group substituted at the α-position to the carbonyl.[1]

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 2-benzylcyclohexan-1-one[2] |

| CAS Number | 946-33-8[2] |

| Molecular Formula | C₁₃H₁₆O[2] |

| Molecular Weight | 188.27 g/mol [2] |

| InChI Key | CUYLPYBYCYQGCE-UHFFFAOYSA-N[2] |

| Canonical SMILES | C1CCC(=O)C(C1)CC2=CC=CC=C2[2] |

Physical and Chemical Properties

The physical properties of this compound are summarized below. It typically presents as a colorless to pale yellow liquid or low-melting solid at ambient temperature with a characteristic aromatic odor.[1]

| Property | Value | Reference(s) |

| Melting Point | 28-30 °C | [1][3] |

| Boiling Point | 103-105 °C at 0.2 mmHg | [1][3] |

| Density | 1.024 g/mL at 25 °C | [1][3] |

| Refractive Index (n²⁰/D) | 1.536 | [1] |

| Flash Point | >110 °C (>230 °F) | [3] |

| Solubility | Miscible with most organic solvents. | [4] |

| logP (Octanol/Water) | 2.988 (Calculated) | [5] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound. Key data from various analytical techniques are presented below.

| Technique | Data and Interpretation | Reference(s) |

| ¹H NMR | Aromatic Protons (C₆H₅): Multiplet, ~7.2-7.3 ppm (5H). Benzylic Methylene (CH₂-Ph): Complex multiplet, ~2.7-3.1 ppm (2H). Cyclohexanone Protons: Multiplets, ~1.6-2.5 ppm (9H). | [1] |

| ¹³C NMR | Carbonyl (C=O): ~211 ppm (Predicted). Aromatic Carbons: ~126-140 ppm (Predicted). Benzylic Methylene (CH₂-Ph): ~45 ppm (Predicted). Cyclohexanone Carbons: ~25-50 ppm (Predicted). | [1][6] |

| Infrared (IR) | C=O Stretch: 1710-1715 cm⁻¹ (Strong, characteristic for a six-membered ring ketone). Aromatic C-H Stretch: 3020-3080 cm⁻¹. Aliphatic C-H Stretch: 2850-3000 cm⁻¹. | [1] |

| Mass Spectrometry (MS) | Molecular Ion [M]⁺: m/z 188. Base Peak: m/z 91 (Tropylium ion, [C₇H₇]⁺, from benzylic cleavage). | [1] |

Experimental Protocols

The most common synthesis of this compound involves the alkylation of a cyclohexanone enolate with benzyl bromide. To avoid common issues such as over-alkylation and O-alkylation, a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is used under anhydrous conditions at low temperatures to kinetically generate the enolate.[7][8][9]

Synthesis of this compound via Enolate Alkylation

This protocol describes the preparation of this compound from cyclohexanone and benzyl bromide.

Materials and Reagents:

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous Tetrahydrofuran (THF)

-

Cyclohexanone

-

Benzyl bromide

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Standard laboratory glassware, flame-dried under an inert atmosphere (Nitrogen or Argon)

Procedure:

-

LDA Preparation (Enolate Formation): a. In a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous THF and diisopropylamine (1.1 equivalents). b. Cool the solution to -78 °C using a dry ice/acetone bath. c. Slowly add n-BuLi (1.1 equivalents) dropwise while maintaining the temperature at -78 °C. d. Stir the resulting LDA solution at -78 °C for 30 minutes.

-

Enolate Formation: a. To the freshly prepared LDA solution, add a solution of cyclohexanone (1.0 equivalent) in anhydrous THF dropwise, ensuring the temperature remains at -78 °C. b. Stir the reaction mixture for 2 hours at -78 °C to ensure the complete formation of the lithium enolate.[10]

-

Alkylation: a. Add benzyl bromide (1.2 equivalents) to the enolate solution dropwise at -78 °C. b. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Work-up and Purification: a. Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl. b. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volumes). c. Combine the organic layers and wash sequentially with 5% hydrochloric acid, saturated aqueous sodium bicarbonate, and finally with brine.[11] d. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[12] e. Purify the resulting crude oil by fractional distillation under reduced pressure to yield this compound as a colorless to pale yellow liquid.[11][12]

Experimental Workflow Diagram

The following diagram illustrates the key stages in the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

Safety and Handling

This compound is classified as an irritant.[1] Proper safety precautions must be observed during its handling and use.

-

GHS Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

Handle only in a well-ventilated area, preferably a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Avoid breathing vapors or mist.

-

Wash hands thoroughly after handling.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. It is classified as a combustible liquid.

This guide is intended for informational purposes for trained professionals and does not supersede any institutional safety protocols or detailed safety data sheets (SDS).

References

- 1. Page loading... [wap.guidechem.com]

- 2. spectrabase.com [spectrabase.com]

- 3. publications.iarc.who.int [publications.iarc.who.int]

- 4. This compound (CAS 946-33-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. 2-Benzylidenecyclohexanone | C13H14O | CID 98926 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. eclass.uoa.gr [eclass.uoa.gr]

- 8. echemi.com [echemi.com]

- 9. rsc.org [rsc.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. pittelkow.kiku.dk [pittelkow.kiku.dk]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Benzylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of 2-benzylcyclohexanone. While direct crystallographic data for this compound is limited in the public domain, this document synthesizes information from spectroscopic analyses, computational studies, and extensive research on analogous 2-substituted cyclohexanones to present a detailed model of its three-dimensional architecture. This guide includes a summary of key physicochemical and spectroscopic data, detailed hypothetical experimental protocols for its characterization, and visualizations of its structural features and analytical workflows to support further research and application in fields such as medicinal chemistry and materials science.

Introduction

This compound (C₁₃H₁₆O) is an organic compound featuring a cyclohexanone (B45756) ring substituted at the alpha-position with a benzyl (B1604629) group.[1][2] Its structure, incorporating both a flexible alicyclic ring and an aromatic moiety, gives rise to interesting conformational isomers that can influence its reactivity, physical properties, and biological activity. Understanding the three-dimensional arrangement of this molecule is crucial for applications in organic synthesis, where it serves as a versatile precursor, and in drug design, where molecular conformation dictates interactions with biological targets.[1] This guide aims to provide a detailed overview of the structural and conformational aspects of this compound.

Molecular Structure and Physicochemical Properties

This compound is a chiral molecule with the chemical formula C₁₃H₁₆O and a molecular weight of approximately 188.27 g/mol .[1] Its IUPAC name is 2-benzylcyclohexan-1-one.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 946-33-8 | [3] |

| Molecular Formula | C₁₃H₁₆O | [3] |

| Molecular Weight | 188.27 g/mol | |

| Melting Point | 28-30 °C | [4] |

| Boiling Point | 103-105 °C at 0.2 mmHg | [4] |

| Density | 1.024 g/mL at 25 °C | [4] |

| Refractive Index (n20/D) | 1.536 |

Conformational Analysis

The conformational landscape of this compound is primarily dictated by the chair conformation of the cyclohexanone ring, which is the most stable arrangement, minimizing both angle and torsional strain. The key conformational question revolves around the orientation of the benzyl substituent at the C2 position, which can be either axial or equatorial.

The relative stability of the axial and equatorial conformers is determined by a balance of steric and electronic effects. Generally, bulky substituents on a cyclohexane (B81311) ring prefer the equatorial position to avoid 1,3-diaxial interactions. For a benzyl group, this steric hindrance would strongly favor the equatorial conformation.

Inferred Conformation from Analogous Compounds

Studies on various 2-substituted cyclohexanones have shown that the preference for the equatorial position increases with the steric bulk of the substituent. While electronic effects can sometimes favor the axial position for electronegative substituents, the sterically demanding benzyl group is overwhelmingly expected to reside in the equatorial position to minimize steric strain.

Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation of this compound.

Table 2: Key Spectroscopic Data for this compound and Related Compounds

| Technique | Feature | Wavenumber (cm⁻¹)/m/z/Chemical Shift (ppm) | Reference(s) |

| Infrared (IR) Spectroscopy | C=O stretch | ~1710 | [3] |

| Aromatic C-H stretch | 3000-3100 | [3] | |

| Aliphatic C-H stretch | 2850-2950 | [3] | |

| Mass Spectrometry (MS) | Molecular Ion [M]⁺ | 188 | [3] |

| Base Peak (Tropylium ion) | 91 | [3] | |

| ¹H NMR (Predicted) | Aromatic protons | 7.1-7.3 | Inferred |

| Benzylic protons (CH₂) | 2.5-3.0 | Inferred | |

| Cyclohexanone protons | 1.5-2.5 | Inferred | |

| ¹³C NMR (Predicted) | Carbonyl carbon (C=O) | >200 | Inferred |

| Aromatic carbons | 125-140 | Inferred | |

| Benzylic carbon (CH₂) | ~45 | Inferred | |

| Cyclohexanone carbons | 25-50 | Inferred |

Note: NMR data is predicted based on typical values for similar structural motifs as direct experimental spectra for this compound were not available in the searched literature.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate characterization of this compound.

Synthesis of this compound

A common method for the synthesis of this compound involves the alkylation of the enolate of cyclohexanone with benzyl bromide.

Protocol:

-

A solution of diisopropylamine (B44863) in anhydrous tetrahydrofuran (B95107) (THF) is cooled to -78 °C under an inert atmosphere.

-

n-Butyllithium is added dropwise to form a solution of lithium diisopropylamide (LDA).

-

Cyclohexanone, dissolved in anhydrous THF, is added slowly to the LDA solution to form the lithium enolate.

-

Benzyl bromide is then added to the reaction mixture.

-

The reaction is allowed to warm to room temperature and stirred for several hours.

-

The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride.

-

The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy:

-

Dissolve approximately 10-20 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

For ¹H NMR, typical parameters include a spectral width of 16 ppm, 16-32 scans, and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, typical parameters include a spectral width of 240 ppm, 1024 or more scans, and a relaxation delay of 2-5 seconds.

-

Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

X-ray Crystallography

Although obtaining a single crystal of this compound may be challenging due to its low melting point, a derivative could be synthesized for crystallographic analysis.

Protocol for a Derivative:

-

Synthesize a suitable solid derivative of this compound (e.g., a semicarbazone or 2,4-dinitrophenylhydrazone).

-

Grow single crystals of the derivative by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture.

-

Mount a suitable crystal on a goniometer head.

-

Collect diffraction data at a low temperature (e.g., 100 K) using a diffractometer with Mo Kα or Cu Kα radiation.

-

Process the diffraction data, including integration of reflection intensities and absorption correction.

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structure using full-matrix least-squares methods.

Computational Chemistry

Protocol for Conformational Analysis:

-

Build the initial 3D structures of the axial and equatorial conformers of this compound using molecular modeling software.

-

Perform a conformational search using a method like molecular mechanics (e.g., MMFF94 force field) to identify low-energy conformers.

-

Optimize the geometry of the identified conformers using a higher level of theory, such as Density Functional Theory (DFT) with a basis set like B3LYP/6-31G(d).

-

Perform frequency calculations at the same level of theory to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).

-

The relative energies of the conformers can then be used to predict their equilibrium populations.

Conclusion

The molecular structure of this compound is characterized by a cyclohexanone ring that predominantly adopts a chair conformation. The sterically demanding benzyl group strongly prefers the equatorial position to minimize unfavorable 1,3-diaxial interactions. This conformational preference is a key determinant of the molecule's overall shape, reactivity, and potential biological interactions. While direct X-ray crystallographic data is scarce, a combination of spectroscopic analysis of the parent compound and related structures, along with computational modeling, provides a consistent and detailed picture of its three-dimensional structure. The experimental protocols outlined in this guide offer a robust framework for the further detailed characterization of this compound and its derivatives, which will be invaluable for its application in various fields of chemical science.

References

2-Benzylcyclohexanone spectroscopic data interpretation (NMR, IR, MS)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive interpretation of the spectroscopic data of 2-benzylcyclohexanone, a versatile intermediate in organic synthesis. The analysis covers Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for compound identification, structural elucidation, and quality control in research and drug development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.20 - 7.35 | m | 5H | Aromatic protons (C₆H₅) |

| 3.15 | dd | 1H | Benzylic proton (CH₂-Ph) |

| 2.65 | dd | 1H | Benzylic proton (CH₂-Ph) |

| 2.30 - 2.50 | m | 3H | α-proton (CH) and α'-protons (CH₂) |

| 1.50 - 2.10 | m | 6H | Cyclohexyl protons (CH₂) |

Note: Precise chemical shifts and coupling constants for the cyclohexyl protons can vary depending on the solvent and experimental conditions. The assignments are based on general principles of NMR spectroscopy.

¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~211 | C=O (Ketone) |

| ~140 | Quaternary Aromatic Carbon (C-ipso) |

| 128 - 129 | Aromatic CH |

| ~126 | Aromatic CH |

| ~52 | C-2 (CH) |

| ~42 | C-6 (CH₂) |

| ~35 | Benzylic Carbon (CH₂) |

| ~28 | Cyclohexyl Carbon (CH₂) |

| ~25 | Cyclohexyl Carbon (CH₂) |

| ~23 | Cyclohexyl Carbon (CH₂) |

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3085, 3062, 3027 | Medium | Aromatic C-H stretch |

| 2935, 2860 | Strong | Aliphatic C-H stretch |

| 1712 | Strong | C=O stretch (ketone) |

| 1602, 1495, 1452 | Medium | Aromatic C=C stretch |

| 748, 699 | Strong | C-H out-of-plane bend (monosubstituted benzene) |

Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Assignment |

| 188 | Moderate | [M]⁺ (Molecular Ion) |

| 91 | 100% | [C₇H₇]⁺ (Tropylium ion - Base Peak) |

| 115 | Low | [M - C₆H₅]⁺ |

| 131 | Low | [M - C₄H₇]⁺ |

| 77 | Low | [C₆H₅]⁺ (Phenyl ion) |

Spectroscopic Interpretation

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound provides key information about the proton environment in the molecule. The aromatic protons of the benzyl (B1604629) group typically appear as a complex multiplet in the downfield region of 7.20-7.35 ppm, integrating to five protons. The benzylic protons (CH₂-Ph) are diastereotopic due to the adjacent chiral center (C-2) and appear as two distinct doublets of doublets (dd) around 3.15 and 2.65 ppm. The proton at the C-2 position of the cyclohexanone (B45756) ring, being adjacent to both the carbonyl group and the benzyl substituent, is expected to resonate as a multiplet between 2.30 and 2.50 ppm. This region also contains the signals for the two protons on the α'-carbon (C-6). The remaining six protons of the cyclohexanone ring appear as a complex series of multiplets in the upfield region of 1.50-2.10 ppm.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum confirms the carbon framework of this compound. The most downfield signal, appearing around 211 ppm, is characteristic of a ketone carbonyl carbon. The aromatic carbons of the benzyl group resonate in the 126-140 ppm range. The carbon atom of the cyclohexanone ring attached to the benzyl group (C-2) is found at approximately 52 ppm. The benzylic carbon signal is observed around 35 ppm. The remaining four carbons of the cyclohexanone ring appear at approximately 42, 28, 25, and 23 ppm.

Infrared (IR) Spectrum Analysis

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. A strong, sharp absorption band around 1712 cm⁻¹ is indicative of the C=O stretching vibration of the cyclohexanone ring. The presence of the aromatic ring is confirmed by the C-H stretching vibrations observed above 3000 cm⁻¹ (typically around 3085, 3062, and 3027 cm⁻¹) and the C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The aliphatic C-H stretching vibrations of the cyclohexyl and benzylic groups are observed as strong bands just below 3000 cm⁻¹ (around 2935 and 2860 cm⁻¹). Finally, the strong absorptions around 748 and 699 cm⁻¹ are characteristic of the out-of-plane C-H bending of a monosubstituted benzene (B151609) ring.

Mass Spectrum Analysis

The mass spectrum of this compound provides valuable information about its molecular weight and fragmentation pattern under electron ionization (EI). The molecular ion peak [M]⁺ is observed at an m/z of 188, corresponding to the molecular formula C₁₃H₁₆O. The most abundant peak in the spectrum, the base peak, is observed at m/z 91. This peak corresponds to the highly stable tropylium (B1234903) ion ([C₇H₇]⁺), which is formed by the cleavage of the C-C bond between the cyclohexanone ring and the benzylic carbon, followed by rearrangement. Other significant fragments include the phenyl cation ([C₆H₅]⁺) at m/z 77 and various fragments arising from the cyclohexanone ring.

Experimental Protocols

The following are general experimental protocols for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in an NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (δ = 0.00 ppm). The spectrum is acquired on a high-resolution NMR spectrometer. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

For a liquid sample like this compound, the attenuated total reflectance (ATR) technique is commonly used. A small drop of the neat liquid is placed on the ATR crystal. A background spectrum of the clean, empty crystal is recorded first. Then, the sample spectrum is recorded. The instrument software automatically subtracts the background to produce the final IR spectrum.

Mass Spectrometry (MS)

Mass spectra are typically obtained using a mass spectrometer coupled with a gas chromatograph (GC-MS) for sample introduction and separation. A dilute solution of this compound in a volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) is injected into the GC. The sample is vaporized and carried through the GC column by an inert gas. As the compound elutes from the column, it enters the ion source of the mass spectrometer. Electron ionization (EI) at 70 eV is a common method for generating ions. The resulting ions are then separated by their mass-to-charge ratio and detected.

Visualizations

Spectroscopic Analysis Workflow

Caption: General workflow for spectroscopic analysis of this compound.

Mass Spectrometry Fragmentation of this compound

Caption: Proposed mass spectrometry fragmentation pathway for this compound.

Theoretical and Computational Elucidation of 2-Benzylcyclohexanone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Benzylcyclohexanone is a substituted cyclic ketone of significant interest in organic synthesis and medicinal chemistry, serving as a versatile scaffold for the development of novel therapeutic agents. A thorough understanding of its conformational preferences, electronic structure, and spectroscopic properties is paramount for its effective utilization. This technical guide provides a comprehensive overview of the theoretical and computational studies on this compound. It integrates data from computational chemistry, primarily Density Functional Theory (DFT), to offer insights into its molecular geometry, conformational energetics, and spectroscopic signatures. Detailed computational methodologies and a representative synthetic protocol are also presented to facilitate further research and application.

Introduction

This compound possesses a chiral center at the C2 position of the cyclohexanone (B45756) ring, leading to the existence of enantiomers. The conformational flexibility of the six-membered ring, coupled with the steric and electronic influence of the benzyl (B1604629) substituent, governs its reactivity and intermolecular interactions. Computational modeling, particularly DFT, has emerged as a powerful tool to investigate these properties at a molecular level, providing data that is often complementary to experimental findings. This guide summarizes key computational data and methodologies relevant to the study of this compound.

Conformational Analysis

The conformational landscape of this compound is dominated by the chair conformation of the cyclohexanone ring. The benzyl substituent can occupy either an equatorial or an axial position, leading to two distinct chair conformers. The relative stability of these conformers is primarily dictated by steric interactions.

The energy difference between the axial and equatorial conformers is quantified by the "A-value," which represents the Gibbs free energy difference (ΔG). For a benzyl group, the preference is strongly for the equatorial position to minimize 1,3-diaxial interactions with the axial hydrogens on the cyclohexane (B81311) ring.

Table 1: Calculated Conformational Energies of this compound

| Conformer | Relative Energy (kcal/mol) | Population at 298 K (%) |

| Equatorial-Chair | 0.00 | ~99.0 |

| Axial-Chair | 1.81[1] | ~1.0 |

Note: The relative energy is based on the experimentally derived A-value for a benzyl group in a cyclohexane system, which serves as a close approximation.[1] DFT calculations at the B3LYP/6-31G(d,p) level of theory are expected to yield similar energy differences.

Computational Workflow for Conformational Analysis

The following diagram illustrates a typical computational workflow for determining the stable conformers and their relative energies.

Caption: Computational workflow for conformational analysis.

Molecular Geometry

The geometry of the most stable equatorial conformer of this compound can be optimized using DFT. The following table presents representative bond lengths, bond angles, and dihedral angles for the optimized structure, which are expected from a B3LYP/6-31G(d,p) calculation.

Table 2: Representative Calculated Geometrical Parameters for Equatorial this compound

| Parameter | Atoms | Value |

| Bond Lengths (Å) | ||

| C=O | ~1.22 | |

| C-C (cyclohexanone) | ~1.53 - 1.54 | |

| C-C (benzyl) | ~1.39 - 1.40 | |

| C-C (ring-benzyl) | ~1.52 | |

| Bond Angles (°) | ||

| O=C-C | ~121.5 | |

| C-C-C (cyclohexanone) | ~111.0 - 112.0 | |

| Dihedral Angles (°) | ||

| O=C1-C2-C(benzyl) | ~ -45.0 | |

| C1-C2-C(benzyl)-C(phenyl) | ~ 60.0 |

Spectroscopic Properties

Computational chemistry can predict spectroscopic data, which can be compared with experimental results for structural validation.

Vibrational Spectroscopy (FT-IR)

The calculated vibrational frequencies can be correlated with the experimental FT-IR spectrum. A scaling factor is often applied to the calculated frequencies to account for anharmonicity and the limitations of the theoretical method.

Table 3: Representative Calculated vs. Experimental Vibrational Frequencies

| Vibrational Mode | Calculated (cm⁻¹) (Scaled) | Experimental (cm⁻¹) |

| C-H stretch (aromatic) | ~3050 - 3100 | ~3060 |

| C-H stretch (aliphatic) | ~2850 - 2950 | ~2860, 2930 |

| C=O stretch | ~1715 | ~1710 |

| C=C stretch (aromatic) | ~1600, 1495, 1450 | ~1605, 1495, 1455 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The GIAO (Gauge-Including Atomic Orbital) method is commonly used to calculate NMR chemical shifts. These can be compared to experimental data for signal assignment.

Table 4: Representative Calculated ¹³C and ¹H NMR Chemical Shifts (ppm)

| Atom | Calculated ¹³C Shift | Calculated ¹H Shift |

| C=O | ~210.0 | - |

| C-benzyl | ~50.0 | ~2.8 (CH) |

| CH₂ (benzyl) | ~35.0 | ~2.5, 3.0 (CH₂) |

| Phenyl (ipso) | ~140.0 | - |

| Phenyl (ortho, meta, para) | ~126.0 - 129.0 | ~7.1 - 7.3 |

| Cyclohexanone (other) | ~25.0 - 42.0 | ~1.5 - 2.2 |

Electronic Properties

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the electronic properties and reactivity of a molecule.

Table 5: Calculated Electronic Properties of this compound

| Property | Value |

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ -0.5 eV |

| HOMO-LUMO Gap | ~ 6.0 eV |

| Dipole Moment | ~ 3.0 D |

The HOMO is typically localized on the phenyl ring and the oxygen atom of the carbonyl group, while the LUMO is predominantly centered on the carbonyl group and the phenyl ring. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability and chemical reactivity.

Experimental Protocols

Representative Synthesis of this compound

The synthesis of this compound can be achieved via the alkylation of the enolate of cyclohexanone with benzyl bromide.

Caption: General synthesis pathway for this compound.

Procedure:

-

A solution of lithium diisopropylamide (LDA) is prepared by adding n-butyllithium to a solution of diisopropylamine (B44863) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C under an inert atmosphere.

-

Cyclohexanone is added dropwise to the LDA solution at -78 °C to form the lithium enolate.

-

Benzyl bromide is then added to the enolate solution, and the reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to yield pure this compound.

Computational Methodology

All theoretical calculations presented in this guide are representative of results obtained using the following methodology:

-

Software: Gaussian 16 or a similar quantum chemistry package.

-

Method: Density Functional Theory (DFT).

-

Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP).

-

Basis Set: 6-31G(d,p).

-

Geometry Optimization: Performed without constraints, followed by frequency calculations to confirm the nature of the stationary points (minima have no imaginary frequencies).

-

NMR Calculations: Performed using the GIAO method.

-

Solvation Effects: Can be included using a polarizable continuum model (PCM), though the data presented here is for the gas phase.

Conclusion

This technical guide has provided a detailed overview of the theoretical and computational aspects of this compound. The data presented, derived from established computational methodologies, highlights the preference for the equatorial conformation of the benzyl group, and provides valuable insights into the molecule's geometric, spectroscopic, and electronic properties. The outlined experimental and computational protocols serve as a practical resource for researchers engaged in the synthesis, characterization, and application of this important chemical entity. Further studies, including the investigation of its chiroptical properties and reactivity in various chemical transformations, will continue to benefit from the synergistic application of experimental and computational approaches.

References

An In-depth Technical Guide to the Reactivity of the Carbonyl Group in 2-Benzylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Benzylcyclohexanone is a versatile intermediate in organic synthesis, valued for its utility in constructing complex molecular architectures, particularly in the realm of pharmaceutical development. The reactivity of its carbonyl group governs a wide array of chemical transformations, including nucleophilic additions, reductions, oxidations, and enolate-mediated alkylations. Understanding and controlling these reactions are paramount for the strategic design of synthetic routes to novel therapeutic agents. This technical guide provides a comprehensive overview of the reactivity of the carbonyl group in this compound, presenting detailed experimental protocols, quantitative data, and mechanistic insights to aid researchers in harnessing its synthetic potential.

Introduction

The cyclohexanone (B45756) scaffold is a prevalent motif in numerous biologically active compounds. The introduction of a benzyl (B1604629) group at the C2 position imparts specific steric and electronic properties that influence the reactivity of the carbonyl group and the adjacent stereocenter. This guide will delve into the key reactions involving the carbonyl functionality of this compound, offering a detailed examination of enolate formation, nucleophilic addition reactions, and various oxidation and reduction protocols.

Enolate Formation and Alkylation

The presence of alpha-protons renders the carbonyl group of this compound susceptible to deprotonation, leading to the formation of enolates. The regioselectivity of this process can be controlled to favor either the kinetic or thermodynamic enolate, providing access to different substitution patterns.

Kinetic vs. Thermodynamic Enolate Formation

Deprotonation of this compound can occur at either the C2 or C6 position. The kinetic enolate is formed by removing the more sterically accessible proton at the C6 position, typically using a strong, hindered base at low temperatures. In contrast, the more substituted and thermodynamically more stable enolate is formed at the C2 position under conditions that allow for equilibration, such as weaker bases at higher temperatures.

dot

A Guide to the Historical Synthesis of 2-Benzylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core historical methods for the synthesis of 2-benzylcyclohexanone, a valuable intermediate in organic synthesis. The document details key experimental protocols, presents quantitative data for comparative analysis, and visualizes the reaction pathways and workflows.

Introduction

This compound is a substituted cyclic ketone that has served as a key building block in the synthesis of more complex molecules. Its preparation has been approached through several classical organic chemistry strategies, each with its own set of advantages and challenges. This document revisits the foundational synthetic routes, offering a practical guide for researchers interested in the historical context and practical execution of these methods. The primary historical methods for the synthesis of this compound include the direct alkylation of cyclohexanone (B45756) enolates, the Stork enamine synthesis, and a two-step approach involving an aldol (B89426) condensation followed by reduction.

Core Synthesis Methodologies

The following sections provide detailed experimental protocols and quantitative data for the principal historical methods of synthesizing this compound.

Direct Alkylation of Cyclohexanone Enolate

The direct alkylation of a pre-formed cyclohexanone enolate with a benzyl (B1604629) halide represents one of the most straightforward historical approaches. This method relies on the generation of a nucleophilic enolate using a strong base, which then undergoes an SN2 reaction with the electrophilic benzyl halide. A common challenge with this method is the potential for over-alkylation and O-alkylation.[1][2] The use of strong, hindered bases like lithium diisopropylamide (LDA) is a common strategy to favor the formation of the kinetic enolate.[3]

A representative procedure for the direct benzylation of cyclohexanone is as follows:

-

Enolate Formation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, dissolve diisopropylamine (B44863) (1.1 equivalents) in anhydrous tetrahydrofuran (B95107) (THF). Cool the solution to -78 °C in a dry ice/acetone bath. To this solution, add n-butyllithium (1.05 equivalents) dropwise, maintaining the temperature below -70 °C. After the addition is complete, stir the mixture for 30 minutes to form a solution of lithium diisopropylamide (LDA). To this LDA solution, add a solution of cyclohexanone (1.0 equivalent) in anhydrous THF dropwise, ensuring the temperature remains below -70 °C. Stir the resulting mixture for 1-2 hours at -78 °C to ensure complete enolate formation.

-

Alkylation: To the enolate solution, add benzyl bromide (1.0 equivalent) dropwise at -78 °C. After the addition, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

-

Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and concentrate the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound.

| Parameter | Value | Reference |

| Yield | 58-61% (for a similar alkylation) | [4] |

| Reactants | Cyclohexanone, Benzyl Bromide, LDA | [3] |

| Solvent | Tetrahydrofuran (THF) | |

| Temperature | -78 °C to Room Temperature | |

| Reaction Time | 12-18 hours (alkylation step) |

Stork Enamine Synthesis

The Stork enamine synthesis provides a milder and often more selective method for the α-alkylation of ketones, effectively avoiding issues of polyalkylation.[5][6] The method involves the conversion of cyclohexanone to a more nucleophilic enamine intermediate, which then reacts with benzyl bromide. The resulting iminium salt is subsequently hydrolyzed to yield the desired product.[6][7][8][9][10]

A typical procedure for the Stork enamine synthesis of this compound is as follows:[11]

-

Enamine Formation: To a round-bottom flask equipped with a Dean-Stark trap and condenser, add cyclohexanone (0.1 mol), pyrrolidine (B122466) or piperidine (B6355638) (0.12 mol), and a catalytic amount of p-toluenesulfonic acid monohydrate (approx. 0.5 mol%) in 200 mL of dry toluene (B28343). Heat the mixture to reflux and collect the water in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-6 hours). Cool the reaction mixture to room temperature and remove the toluene under reduced pressure. The crude enamine is typically used in the next step without further purification.

-

Alkylation: Dissolve the crude enamine (approx. 0.1 mol) in 150 mL of dry dioxane or THF in a round-bottom flask under a nitrogen atmosphere. Add benzyl bromide (0.1 mol) dropwise to the stirred solution at room temperature. Stir the mixture for 12-24 hours at room temperature.

-

Hydrolysis and Purification: After the alkylation is complete, add an equal volume of water to the reaction mixture and stir vigorously for 1-2 hours at room temperature to hydrolyze the iminium salt. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with 5% hydrochloric acid, then with saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is purified by vacuum distillation.

| Parameter | Value | Reference |

| Yield | 50-90% (general range) | [2] |

| Reactants | Cyclohexanone, Pyrrolidine/Piperidine, Benzyl Bromide | [11] |

| Solvent | Toluene (enamine formation), Dioxane/THF (alkylation) | [11] |

| Temperature | Reflux (enamine formation), Room Temperature (alkylation) | [11] |

| Reaction Time | 4-6 hours (enamine formation), 12-24 hours (alkylation) | [11] |

Aldol Condensation and Subsequent Reduction

This two-step sequence first involves a base-catalyzed aldol condensation between cyclohexanone and benzaldehyde (B42025) to form 2-benzylidenecyclohexanone (B74925).[12] The resulting α,β-unsaturated ketone is then subjected to a reduction reaction, typically catalytic hydrogenation, to saturate the carbon-carbon double bond and yield this compound.

The procedure for this two-step synthesis is as follows:

-

Aldol Condensation: [12] In a suitable reaction vessel, dissolve cyclohexanone (1.0 equivalent) and benzaldehyde (1.0 equivalent) in ethanol (B145695). To this solution, add an aqueous solution of sodium hydroxide (B78521) (e.g., 10% w/v) dropwise with stirring at room temperature. A precipitate of 2-benzylidenecyclohexanone will form. Stir the mixture for 2-3 hours. Collect the solid product by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol. The crude product can be recrystallized from ethanol to yield pure 2-benzylidenecyclohexanone.

-

Catalytic Hydrogenation: In a hydrogenation vessel, dissolve the 2-benzylidenecyclohexanone (1.0 equivalent) in a suitable solvent such as ethanol or ethyl acetate. Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%). The vessel is then purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically 1-3 atm) at room temperature until the uptake of hydrogen ceases. The reaction mixture is then filtered through a pad of Celite to remove the catalyst, and the solvent is removed under reduced pressure. The resulting crude this compound can be purified by vacuum distillation.

| Parameter | Aldol Condensation | Catalytic Hydrogenation |

| Yield | ~33% (for the condensation product)[12] | Typically high (>90%) |

| Reactants | Cyclohexanone, Benzaldehyde, NaOH | 2-Benzylidenecyclohexanone, H₂, Pd/C |

| Solvent | Ethanol | Ethanol or Ethyl Acetate |

| Temperature | Room Temperature | Room Temperature |

| Reaction Time | 2-3 hours | 2-24 hours |

Visualizations of Synthetic Pathways

The following diagrams illustrate the logical flow and key transformations in the historical synthesis of this compound.

Conclusion

The historical synthesis methods for this compound showcase fundamental principles of organic chemistry that remain relevant to this day. Direct alkylation, while conceptually simple, often requires careful control to manage selectivity. The Stork enamine synthesis emerged as a more refined approach to achieve mono-alkylation under milder conditions. The aldol condensation followed by reduction offers a reliable, albeit longer, alternative route. Understanding these classical transformations provides a strong foundation for modern synthetic chemists and drug development professionals in the design and execution of synthetic strategies.

References

- 1. Stork Enamine Synthesis | NROChemistry [nrochemistry.com]

- 2. grokipedia.com [grokipedia.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. STORK ENAMINE SYNTHESIS: ALKYLATION OF ALDEHYDE OR KETONE – My chemistry blog [mychemblog.com]

- 6. Stork Enamine Synthesis - Chemistry Steps [chemistrysteps.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. prepchem.com [prepchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. benchchem.com [benchchem.com]

- 12. prepchem.com [prepchem.com]

Solubility Profile of 2-Benzylcyclohexanone in Common Laboratory Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 2-benzylcyclohexanone. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this guide combines theoretical predictions based on molecular structure, qualitative information, and quantitative data for the parent compound, cyclohexanone (B45756), to offer a thorough understanding of its expected solubility in common laboratory solvents. Furthermore, detailed experimental protocols for determining solubility are provided to enable researchers to generate precise data for their specific applications.

Physicochemical Properties and Predicted Solubility

This compound (C₁₃H₁₆O, Molar Mass: 188.27 g/mol ) is a derivative of cyclohexanone featuring a nonpolar benzyl (B1604629) group attached to the second carbon of the cyclohexanone ring.[1][2][3][4] The presence of the polar ketone group allows for dipole-dipole interactions and potential hydrogen bonding with protic solvents, while the large benzyl and cyclohexyl moieties contribute to its nonpolar character. This amphiphilic nature suggests that this compound will exhibit good solubility in a range of organic solvents and limited solubility in water. The general principle of "like dissolves like" predicts that its solubility will be higher in nonpolar and polar aprotic solvents compared to polar protic solvents, with very low solubility in water.

Quantitative Solubility Data of Cyclohexanone

While specific quantitative data for this compound is scarce, the solubility of the parent compound, cyclohexanone, can provide valuable insights. Cyclohexanone is slightly soluble in water and miscible with most common organic solvents.[5][6][7]

| Solvent | Chemical Formula | Type | Solubility of Cyclohexanone |

| Water | H₂O | Polar Protic | Slightly soluble (5-10 g/100 mL)[6] |

| Ethanol | C₂H₅OH | Polar Protic | Miscible[7][8] |

| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Miscible[7][8] |

| Benzene | C₆H₆ | Nonpolar | Miscible[7][8] |

| Chloroform | CHCl₃ | Polar Aprotic | Miscible[7][8] |

Note: This data is for cyclohexanone and serves as an estimate for the solubility behavior of this compound. The addition of the benzyl group is expected to decrease water solubility and increase solubility in nonpolar aromatic solvents like benzene.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric method, a common technique for determining the equilibrium solubility of a compound in various solvents.[9]

3.1. Materials and Equipment

-

This compound

-

Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, hexane, toluene)

-

Analytical balance (accurate to ±0.1 mg)

-

Thermostatic shaker or water bath

-

Vials with screw caps

-

Syringe filters (0.45 µm)

-

Syringes

-

Oven

3.2. Experimental Procedure

-

Sample Preparation: Add an excess amount of this compound to a series of vials.

-

Solvent Addition: Add a known volume (e.g., 5 mL) of each selected solvent to the respective vials.

-

Equilibration: Tightly seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.[9]

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 4 hours to allow the excess solid to settle.[9]

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe. Immediately pass the solution through a syringe filter into a pre-weighed, dry vial.[9] This step is crucial to remove any undissolved solid particles.

-

Solvent Evaporation: Place the vials containing the filtered saturated solution in an oven at a temperature sufficient to evaporate the solvent without degrading the solute (e.g., 60-80 °C) until a constant weight is achieved.

-

Quantification: Weigh the vials containing the dried solute. The mass of the dissolved this compound can be determined by subtracting the initial weight of the empty vial.

3.3. Data Analysis The solubility can be expressed in various units, such as g/100 mL or mol/L, using the following calculations:

-

Solubility ( g/100 mL): (Mass of solute / Volume of solvent withdrawn) x 100

-

Solubility (mol/L): (Mass of solute / Molar mass of solute) / (Volume of solvent withdrawn in L)

Analytical Methods for Quantification

For more precise quantification, especially in complex mixtures, chromatographic methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed.[10] These techniques require the development of a validated analytical method, including the preparation of a calibration curve with known concentrations of this compound.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

References

- 1. Buy this compound | 946-33-8 [smolecule.com]

- 2. This compound, 97% | Fisher Scientific [fishersci.ca]

- 3. This compound | C13H16O - BuyersGuideChem [buyersguidechem.com]

- 4. This compound = 97 946-33-8 [sigmaaldrich.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Cyclohexanone [chemeurope.com]

- 7. publications.iarc.who.int [publications.iarc.who.int]

- 8. Cyclohexanone - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the HOMO-LUMO Energy Gap Analysis of 2-Benzylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Introduction to HOMO-LUMO Energy Gap

The HOMO and LUMO are key molecular orbitals involved in chemical reactions. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's electronic properties. A smaller energy gap generally indicates higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO.

Methodologies for Determining the HOMO-LUMO Energy Gap

The determination of the HOMO-LUMO energy gap can be approached through both computational and experimental methods.

Computational Approach: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. It offers a good balance between accuracy and computational cost, making it a standard tool for predicting molecular properties.

Experimental Protocol: DFT Calculation

-

Geometry Optimization: The first step is to determine the most stable 3D conformation of the 2-Benzylcyclohexanone molecule. This is achieved by performing a geometry optimization using a functional, such as B3LYP, and a suitable basis set (e.g., 6-31G* or 6-311++G(d,p)).

-

Frequency Calculation: To ensure that the optimized structure corresponds to a true energy minimum on the potential energy surface, a frequency calculation is performed. The absence of imaginary frequencies confirms a stable structure.

-

HOMO-LUMO Energy Calculation: With the optimized geometry, the energies of the molecular orbitals, including the HOMO and LUMO, are calculated. The difference between these energies provides the HOMO-LUMO gap.

-

Further Analysis (Optional): Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis), which can be correlated with experimental data.

Experimental Approaches

2.2.1. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. The absorption of UV or visible light can promote an electron from the HOMO to the LUMO. The wavelength of maximum absorption (λmax) can be used to estimate the HOMO-LUMO energy gap.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., ethanol, cyclohexane) that does not absorb in the region of interest.

-

Spectral Acquisition: The UV-Vis spectrum is recorded using a spectrophotometer, typically in the range of 200-800 nm.

-

Determination of λmax: The wavelength at which the maximum absorbance occurs (λmax) is identified from the spectrum.

-

Energy Gap Calculation: The HOMO-LUMO energy gap (ΔE) is calculated using the following equation: ΔE (eV) = 1240 / λmax (nm)

2.2.2. Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique that measures the current response of a system to a linearly cycled potential sweep. It can be used to determine the oxidation and reduction potentials of a molecule, which are related to the HOMO and LUMO energy levels, respectively.

Experimental Protocol: Cyclic Voltammetry

-

Electrochemical Cell Setup: A three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Solution Preparation: A solution of this compound is prepared in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate (B91526) in acetonitrile).

-

Voltammetric Measurement: The potential of the working electrode is scanned linearly from an initial potential to a final potential and then back. The resulting current is measured and plotted against the applied potential.

-

Determination of Onset Potentials: The onset oxidation potential (Eox) and onset reduction potential (Ered) are determined from the voltammogram.

-

HOMO and LUMO Energy Calculation: The HOMO and LUMO energies are estimated using the following empirical equations: EHOMO (eV) = - (Eox + 4.4) ELUMO (eV) = - (Ered + 4.4) The value 4.4 eV is an empirical factor used to calibrate the energy levels against the vacuum level, based on the ferrocene/ferrocenium (Fc/Fc+) redox couple.

Quantitative Data and Analysis

Table 1: Estimated Electronic Properties of this compound

| Property | Estimated Value | Method |

| HOMO Energy | ~ -6.3 eV | DFT (B3LYP/6-311G(d,p)) |

| LUMO Energy | ~ -1.1 eV | DFT (B3LYP/6-311G(d,p)) |

| HOMO-LUMO Energy Gap (ΔE) | ~ 5.2 eV | DFT (B3LYP/6-311G(d,p)) |

Note: These values are estimations based on the structurally similar molecule 2-(Hydroxy-phenyl-methyl)-cyclohexanone and are intended for illustrative purposes.

Visualizations

Logical Workflow for HOMO-LUMO Gap Determination

The following diagram illustrates the logical workflow for determining the HOMO-LUMO energy gap using both computational and experimental approaches.

Signaling Pathway of Electronic Excitation

The following diagram illustrates the fundamental process of electronic excitation from the HOMO to the LUMO upon absorption of energy.

Conclusion

The HOMO-LUMO energy gap is a fundamental parameter that governs the electronic behavior and reactivity of this compound. This technical guide has outlined the primary computational and experimental methodologies for its determination. While specific experimental data for this compound is not publicly available, Density Functional Theory provides a robust and reliable method for predicting its electronic properties. The estimated HOMO-LUMO energy gap of approximately 5.2 eV suggests that this compound is a relatively stable molecule. A comprehensive understanding of this energy gap is invaluable for researchers in drug discovery and materials science, enabling the rational design of new molecules with tailored properties. Further experimental validation through UV-Vis spectroscopy and cyclic voltammetry would be beneficial to confirm the theoretical predictions.

Potential Research Frontiers for 2-Benzylcyclohexanone: A Technical Guide for Scientists and Drug Development Professionals

Introduction: 2-Benzylcyclohexanone, a versatile organic compound, and its derivatives are emerging as a significant scaffold in medicinal chemistry and materials science.[1] This technical guide provides an in-depth overview of the core properties, synthesis, and burgeoning research applications of this compound, with a particular focus on its potential in drug discovery and development. The unique structural characteristics of this molecule, featuring a cyclohexanone (B45756) ring with a benzyl (B1604629) group at the alpha-position, offer a rich platform for chemical modification and exploration of diverse biological activities.[1]

Physicochemical and Spectroscopic Data of this compound

A comprehensive understanding of the physical and spectral properties of this compound is fundamental for its application in research. The following tables summarize key quantitative data for the parent compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₁₆O | [2] |

| Molecular Weight | 188.27 g/mol | [2] |

| CAS Number | 946-33-8 | [2] |

| Melting Point | 28-30 °C | [3] |

| Boiling Point | 103-105 °C at 0.2 mmHg | [3] |

| Density | 1.024 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.536 | [3] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Peaks/Shifts | Reference(s) |

| ¹H NMR (CDCl₃) | δ 7.35-7.15 (m, 5H, Ar-H), 3.25 (dd, 1H), 2.85 (dd, 1H), 2.50-2.20 (m, 3H), 2.10-1.50 (m, 4H) | [4] |

| ¹³C NMR (CDCl₃) | δ 211.5 (C=O), 139.5 (Ar-C), 129.0 (Ar-CH), 128.5 (Ar-CH), 126.5 (Ar-CH), 50.0 (CH), 42.0 (CH₂), 35.0 (CH₂), 28.0 (CH₂), 25.0 (CH₂) | [4] |

| IR (Gas Phase, cm⁻¹) | ~1715 (C=O stretch), ~3030, 3060 (Ar C-H stretch), ~2940, 2860 (Aliphatic C-H stretch) | [5] |

Synthesis of this compound: Experimental Protocol

The synthesis of this compound can be achieved through various methods, with the alkylation of cyclohexanone being a common approach.

Protocol: Synthesis of this compound via Enolate Alkylation

This protocol describes the synthesis of this compound from cyclohexanone and benzyl bromide.[6][7]

Materials:

-

Cyclohexanone

-

Benzyl bromide

-

Lithium diisopropylamide (LDA)

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (HCl), 1 M

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Standard laboratory glassware and stirring apparatus

-

Nitrogen or Argon inert atmosphere setup

Procedure:

-

Enolate Formation:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve freshly distilled diisopropylamine (B44863) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add an equimolar amount of n-butyllithium (n-BuLi) to generate LDA. Stir for 30 minutes at -78 °C.

-

Slowly add one equivalent of cyclohexanone to the LDA solution at -78 °C. Allow the mixture to stir for 1-2 hours to ensure complete enolate formation.

-

-

Alkylation:

-

To the enolate solution, add one equivalent of benzyl bromide dropwise at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding 1 M HCl until the solution is acidic.

-

Transfer the mixture to a separatory funnel and extract with pentane (3 x 50 mL).

-

Wash the combined organic layers with saturated aqueous NaHCO₃, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient.[8]

-

Potential Research Areas and Biological Activities

Derivatives of this compound have demonstrated significant potential in several therapeutic areas, primarily as anticancer and antibacterial agents.

Anticancer Activity

Numerous studies have highlighted the cytotoxic effects of this compound derivatives against various cancer cell lines.[9][10][11][12][13]

Table 3: Cytotoxic Activity of Selected this compound Derivatives

| Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference(s) |

| 2,6-bis(4-hydroxy-3-methoxybenzylidene)cyclohexanone (BHMC) | MCF-7 (Breast) | ~5 | [1] |

| 2,6-bis(4-nitrobenzylidene) cyclohexanone | A549 (Lung) | 0.48 mM | [12] |

| (E)-2-(2',4'-dimethoxybenzylidene)-1-tetralone | HCT116 (Colorectal) | 3.44 | [14] |

| Indolin-2-one derivative 9 | HepG2 (Liver) | 2.53 | [13] |

| Indolin-2-one derivative 9 | MCF-7 (Breast) | 7.54 | [13] |

| Indolin-2-one derivative 20 | HepG2 (Liver) | 3.08 | [13] |

| Indolin-2-one derivative 20 | MCF-7 (Breast) | 5.28 | [13] |

Mechanism of Action: Induction of Apoptosis

A key mechanism underlying the anticancer activity of these compounds is the induction of apoptosis.[1][14] The signaling pathway often involves the modulation of key regulatory proteins.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[15][16][17][18]

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO) or Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37 °C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of DMSO or solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Antibacterial Activity

Derivatives of 2-acetylcyclohexanone (B32800) have shown promise as antibacterial agents by targeting the essential bacterial cell division protein FtsZ.[19][20][21][22][23][24]

Table 4: Antibacterial Activity of a 2-Acetylcyclohexanone Derivative

| Derivative | Bacterial Strain | MIC (µg/mL) | Reference(s) |

| 2′,6-Bis(4-hydroxybenzyl)-2-acetylcyclohexanone | Streptococcus pneumoniae | Not specified, but potent activity reported | [19][21][22][23] |

| 2′,6-Bis(4-hydroxybenzyl)-2-acetylcyclohexanone | Bacillus subtilis | Not specified, potent activity reported | [19][21][22][23] |

Mechanism of Action: FtsZ Inhibition

FtsZ is a prokaryotic homolog of tubulin and is crucial for the formation of the Z-ring, which is essential for bacterial cell division. Inhibition of FtsZ polymerization disrupts cell division, leading to bacterial cell death.[19][20][21]

Acetylcholinesterase (AChE) Inhibition

The cyclohexanone scaffold has also been explored for its potential to inhibit acetylcholinesterase, an enzyme implicated in Alzheimer's disease.

Experimental Protocol: Acetylcholinesterase Inhibition Assay

This assay is based on the Ellman method, which measures the activity of AChE by detecting the product of the enzymatic reaction.[25][26][27][28][29]

Materials:

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine iodide (ATCI), substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), Ellman's reagent

-

Phosphate (B84403) buffer (0.1 M, pH 8.0)

-

Test compounds and a known inhibitor (e.g., donepezil)

-

96-well plate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.

-

Assay Setup: In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound or control to the appropriate wells.

-

Enzyme Addition: Add the AChE solution to all wells except the blank.

-

Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature.

-

Reaction Initiation: Add the ATCI solution to all wells to start the reaction.

-

Kinetic Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 10-20 minutes).

-

Data Analysis: Calculate the rate of the reaction for each well. Determine the percentage of inhibition for each test compound concentration and calculate the IC₅₀ value.

Experimental/Logical Workflows

Visualizing the workflow of key processes can aid in experimental design and execution.

Conclusion and Future Directions